eIF4A3-IN-8

Description

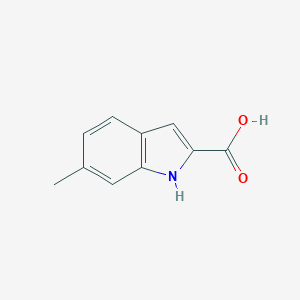

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSVVHFMZASJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390349 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18474-59-4 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

eIF4A3-IN-8: A Technical Guide to its Mechanism of Action in Nonsense-Mediated mRNA Decay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance pathway that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs). This quality control mechanism prevents the synthesis of truncated and potentially harmful proteins, thereby safeguarding the integrity of the proteome.[1] A key player in the canonical NMD pathway is the exon junction complex (EJC), which is deposited on spliced mRNAs and serves as a molecular marker for the splicing history of a transcript.[2]

At the core of the EJC is the DEAD-box RNA helicase eIF4A3 (eukaryotic initiation factor 4A3).[2][3] eIF4A3, along with other core EJC components like MAGOH and RBM8A (Y14), forms a stable complex on mRNA that acts as a binding platform for NMD factors.[4] The ATP-dependent RNA helicase activity of eIF4A3 is essential for the proper assembly and function of the EJC and, consequently, for the recognition of PTCs and the initiation of NMD.[3][5] Inhibition of eIF4A3's ATPase and/or helicase activity presents a targeted approach to modulate NMD.

This technical guide provides an in-depth overview of the mechanism of action of eIF4A3 inhibitors, with a focus on eIF4A3-IN-8 and other well-characterized selective inhibitors, in the context of NMD. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in this area.

Core Mechanism of Action

eIF4A3 inhibitors suppress NMD by targeting the enzymatic activity of eIF4A3, a core component of the EJC. The primary mechanism involves the inhibition of eIF4A3's ATPase and helicase functions, which are crucial for the dynamic remodeling of the mRNP and the recruitment of downstream NMD factors.[2][3]

eIF4A3-IN-8 is a selective, ATP-competitive inhibitor of eIF4A3.[6] Other well-characterized selective inhibitors, such as compound 2 (eIF4A3-IN-2), are allosteric, non-competitive inhibitors with respect to ATP or RNA.[3][7] These compounds bind to a region on eIF4A3 that is distinct from the ATP-binding pocket.[3][8] This binding event induces a conformational change in eIF4A3 that locks it in an inactive state, thereby inhibiting its ATPase and helicase activities without disrupting its association with the other core EJC components.[7]

By inhibiting eIF4A3, these small molecules disrupt the proper functioning of the EJC in signaling the presence of a downstream exon-exon junction to the translation termination machinery. This interference prevents the recruitment and activation of the core NMD factor UPF1, ultimately leading to the stabilization of PTC-containing transcripts.

Quantitative Data on eIF4A3 Inhibitors

The following table summarizes the quantitative data for prominent selective eIF4A3 inhibitors, providing a clear comparison of their efficacy in biochemical and cellular assays.

| Inhibitor Name | Alias | Target | IC50 (ATPase Assay) | Binding Mode | Cellular NMD Inhibition | Selectivity | Reference |

| eIF4A3-IN-8 | - | eIF4A3 | Not explicitly reported | ATP-competitive | Demonstrated | Selective | [6] |

| eIF4A3-IN-1 | Compound 53a | eIF4A3 | 0.26 µM | Non-ATP binding site | Demonstrated in HEK293T cells | High selectivity over eIF4A1/2 and other helicases | [8][9] |

| eIF4A3-IN-2 | Compound 2 | eIF4A3 | 0.11 µM | Allosteric, Non-competitive with ATP or RNA | Induces ~3.2-fold increase in luciferase activity in NMD reporter assay | High selectivity over eIF4A1/2, DHX29, and Brr2 | [4][7] |

| Compound 52a | - | eIF4A3 | 0.20 µM | Non-ATP binding site | Demonstrated | High selectivity over eIF4A1/2 and other helicases | [7][8] |

| Compound 1o | - | eIF4A3 | 0.1 µM | Not specified | Demonstrated in luciferase reporter assay | High selectivity over eIF4A1/2, Brr2, and DHX29 | [10] |

| Compound 1q | - | eIF4A3 | 0.14 µM | Not specified | Demonstrated in luciferase reporter assay | High selectivity over eIF4A1/2, Brr2, and DHX29 | [10] |

Signaling Pathways and Inhibitor Interaction

The canonical NMD pathway is a complex process involving the coordinated action of multiple protein factors. The following diagram illustrates the key steps in the EJC-dependent NMD pathway and the point of intervention for eIF4A3 inhibitors.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating NMD inhibitors and the logical relationship of the inhibitor's mechanism of action.

Experimental Protocols

Dual-Luciferase NMD Reporter Assay

This assay quantitatively measures the inhibition of NMD in mammalian cells by monitoring the expression of two luciferase reporters: one containing a PTC (NMD-sensitive) and a control reporter.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Dual-luciferase NMD reporter plasmids:

-

eIF4A3-IN-8 or other test compounds

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pNMD-Reporter and pControl plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of eIF4A3-IN-8 or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.[14]

-

Luciferase Assay: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[13][14]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in the normalized luciferase activity in compound-treated cells relative to vehicle-treated cells. An increase in the Firefly/Renilla ratio indicates NMD inhibition.

Quantitative Real-Time PCR (qRT-PCR) for Endogenous NMD Substrates

This method validates the findings from the reporter assay by measuring the levels of known endogenous NMD-sensitive transcripts.

Materials:

-

HeLa or other suitable cell line treated with eIF4A3-IN-8 or vehicle

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for NMD-sensitive transcripts (e.g., ATF4, SMG1, GAS5) and a housekeeping gene (e.g., GAPDH, HPRT1).[15]

Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| ATF4 | GTTCTCCAGCGACAAGGCTA | GCTGGTATCGAGGCTGTCAG | [3][16] |

| SMG1 | (Exon-exon junction specific) | (Exon-exon junction specific) | [15] |

| GAS5 | GTGTGGCTCTGGATAGCAC | ACCCAAGCAAGTCATCCATG | [17] |

| GAPDH | GGTCTCCTCTGACTTCAACA | GTGAGGGTCTCTCTCTTCCT | [17] |

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with eIF4A3-IN-8 or vehicle as in the luciferase assay. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.

-

qPCR: Perform qPCR using a master mix and the specific primers for the target NMD substrates and the housekeeping gene.

-

Data Analysis: Calculate the relative expression of the NMD substrates using the ΔΔCt method, normalizing to the housekeeping gene and comparing the compound-treated samples to the vehicle-treated samples. An increase in the relative expression of the NMD substrates indicates NMD inhibition.

Co-Immunoprecipitation (Co-IP) of eIF4A3 and UPF1

This technique is used to verify that eIF4A3 inhibitors disrupt the interaction between eIF4A3 and key NMD factors like UPF1.

Materials:

-

HEK293T cells treated with eIF4A3-IN-8 or vehicle

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-eIF4A3 antibody (e.g., Proteintech, 17504-1-AP; Abcam, ab32485).[4][8]

-

Anti-UPF1 antibody (e.g., Cell Signaling Technology, #9435; a RIP-validated antibody is also available from MilliporeSigma).[18]

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-eIF4A3 antibody or a control IgG overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-UPF1 antibody to detect the co-immunoprecipitated UPF1.

-

As a control, probe a separate membrane with an anti-eIF4A3 antibody to confirm the successful immunoprecipitation of eIF4A3.

-

-

Data Analysis: Compare the amount of UPF1 co-immunoprecipitated with eIF4A3 in compound-treated versus vehicle-treated cells. A decrease in the UPF1 signal in the treated sample suggests that the inhibitor disrupts the eIF4A3-UPF1 interaction.

Conclusion

eIF4A3 inhibitors, including eIF4A3-IN-8, represent a promising class of molecules for the targeted modulation of the NMD pathway. By inhibiting the core EJC component eIF4A3, these compounds effectively suppress the degradation of PTC-containing mRNAs. The in-depth understanding of their mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for their further development as research tools and potential therapeutics for genetic diseases and cancer.

References

- 1. Anti-UPF1 Antibody (A97870) | Antibodies.com [antibodies.com]

- 2. Pharmacological systems analysis defines EIF4A3 functions in cell-cycle and RNA stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human ATF4 qPCR primer set (NM_001675) - DiaCarta, Inc. [diacarta.com]

- 4. Anti-eIF4A3 antibody (ab32485) | Abcam [abcam.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Growth Arrest on Inhibition of Nonsense-Mediated Decay Is Mediated by Noncoding RNA GAS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EIF4A3 antibody (17504-1-AP) | Proteintech [ptglab.com]

- 9. novusbio.com [novusbio.com]

- 10. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. addgene.org [addgene.org]

- 13. High-throughput functional screening using a homemade dual-glow luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. origene.com [origene.com]

- 17. ovid.com [ovid.com]

- 18. UPF1 Antibody | Cell Signaling Technology [cellsignal.com]

eIF4A3-IN-8: A Technical Guide to a Selective Chemical Probe for the Exon Junction Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein complex that plays a pivotal role in post-transcriptional gene regulation.[1] As an ATP-dependent RNA helicase, eIF4A3 is integral to nonsense-mediated mRNA decay (NMD), a critical cellular surveillance mechanism that degrades transcripts containing premature termination codons.[1][2] Given its central role in RNA metabolism and its implications in various diseases, including cancer, eIF4A3 has emerged as a compelling target for chemical probe development.

eIF4A3-IN-8 is a potent and selective inhibitor of eIF4A3.[3] It serves as a valuable chemical probe for elucidating the multifaceted functions of eIF4A3 and the EJC. This technical guide provides a comprehensive overview of eIF4A3-IN-8, including its biochemical activity, cellular effects, and detailed experimental protocols for its characterization and use.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of eIF4A3-IN-8 and its analogs against eIF4A3 and other related RNA helicases.

Table 1: In Vitro Potency of eIF4A3 Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| eIF4A3-IN-8 (Analog 53a) | eIF4A3 | ATPase Activity | 0.20 | Ito et al., 2017 |

| eIF4A3-IN-8 (Analog 52a) | eIF4A3 | ATPase Activity | 0.26 | Ito et al., 2017 |

Table 2: Selectivity Profile of eIF4A3-IN-8 Analogs

| Compound | eIF4A3 IC50 (µM) | eIF4A1 IC50 (µM) | eIF4A2 IC50 (µM) | Brr2 IC50 (µM) | DHX29 IC50 (µM) | Reference |

| Analog 53a | 0.20 | >100 | >100 | >100 | >100 | Ito et al., 2017 |

| Analog 52a | 0.26 | >100 | >100 | >100 | >100 | Ito et al., 2017 |

Signaling Pathways and Experimental Workflows

Nonsense-Mediated mRNA Decay (NMD) Pathway

The following diagram illustrates the canonical EJC-dependent NMD pathway, highlighting the central role of eIF4A3. Inhibition of eIF4A3 by eIF4A3-IN-8 is expected to disrupt this pathway, leading to the stabilization of NMD-sensitive transcripts.

Caption: The role of eIF4A3 in the EJC-dependent NMD pathway and its inhibition by eIF4A3-IN-8.

Experimental Workflow for Characterizing eIF4A3-IN-8

This diagram outlines a typical workflow for the characterization of a chemical probe like eIF4A3-IN-8, from initial biochemical assays to cellular target validation.

References

Investigating the Role of eIF4A3 in Cancer with the Selective Inhibitor eIF4A3-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a core component of the Exon Junction Complex (EJC), a crucial multiprotein assembly in post-transcriptional gene regulation. While essential for physiological processes such as mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD), its aberrant overexpression is a significant driver in the pathology of numerous human cancers, including glioblastoma, hepatocellular carcinoma, and breast cancer.[1][2] eIF4A3's multifaceted role in promoting tumorigenesis—through modulating oncogene expression, stabilizing pro-angiogenic factors, and regulating the cell cycle—positions it as a compelling therapeutic target.[3] This technical guide provides a comprehensive overview of eIF4A3's function in oncology, summarizes key quantitative data for selective eIF4A3 inhibitors, details relevant experimental protocols for investigating the effects of inhibitors like eIF4A3-IN-8, and visualizes core molecular pathways, offering a foundational resource for the development of novel anti-cancer therapeutics targeting this essential RNA helicase.

Introduction to eIF4A3

eIF4A3, also known as DDX48, is a member of the DEAD-box family of ATP-dependent RNA helicases.[4] These enzymes are fundamental to nearly all aspects of RNA metabolism.[5] eIF4A3 is a core component of the EJC, a protein complex that assembles on messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of exon-exon junctions.[6] The EJC is a dynamic complex composed of a core of four proteins: eIF4A3, RBM8A (Y14), MAGOH, and CASC3 (MLN51).[3] This complex plays a pivotal role in mRNA export, localization, and quality control.[2][6]

One of the most critical functions of the eIF4A3-containing EJC is its role in nonsense-mediated mRNA decay (NMD). NMD is a surveillance pathway that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins.[5] The EJC acts as a positional marker for the translation machinery, and if a stop codon is encountered upstream of an EJC, the NMD machinery is activated.[7]

The Role of eIF4A3 in Cancer

eIF4A3 is significantly upregulated in a variety of malignant tumors, where it often correlates with poor prognosis.[3][8] Its oncogenic functions are diverse and include:

-

Regulation of Oncogenic ncRNAs: eIF4A3 can bind to and regulate the expression of non-coding RNAs (ncRNAs), such as long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs), which in turn can promote tumor growth and metastasis.[8]

-

Modulation of Splicing: As a core EJC component, eIF4A3 is involved in pre-mRNA splicing, and its dysregulation in cancer can lead to altered splicing of key oncogenes and tumor suppressors.[2]

-

Cell Cycle Control: eIF4A3 has been shown to be associated with the expression of cell cycle regulatory genes, such as CDK1 and CDK2, thereby influencing cell proliferation.[8]

-

Involvement in Key Signaling Pathways: Emerging evidence links eIF4A3 to the dysregulation of critical cancer-related signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[9][10]

Therapeutic Targeting of eIF4A3 with eIF4A3-IN-8

Quantitative Data for Selective eIF4A3 Inhibitors

The following tables summarize the inhibitory activity of representative selective eIF4A3 inhibitors. This data can serve as a benchmark for studies involving eIF4A3-IN-8.

| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| Compound 53a | eIF4A3 | ATPase Inhibition | 0.20 | [8] |

| Compound 52a | eIF4A3 | ATPase Inhibition | 0.26 | [8] |

| Compound 2 | eIF4A3 | ATPase Inhibition | 0.11 | [8] |

| Inhibitor | Cell Line | Assay | Effect | Reference |

| Compound 53a | Cancer Cell Lines | NMD Inhibition | Cellular NMD inhibitory activity | [8] |

| Compound 52a | Cancer Cell Lines | NMD Inhibition | Cellular NMD inhibitory activity | [8] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of eIF4A3-IN-8 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

eIF4A3-IN-8

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of eIF4A3-IN-8 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is used to determine the effect of eIF4A3-IN-8 on the protein levels of downstream targets in signaling pathways.

Materials:

-

Cancer cell line of interest

-

eIF4A3-IN-8

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-eIF4A3, anti-phospho-AKT, anti-β-catenin, anti-p53)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of eIF4A3-IN-8 for the specified duration. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-eIF4A3 at 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an ECL substrate and imaging system.

RNA Immunoprecipitation (RIP)

This protocol is used to identify RNAs that are directly bound by eIF4A3 and to assess the target engagement of eIF4A3-IN-8.

Materials:

-

Cancer cell line of interest

-

eIF4A3-IN-8

-

Formaldehyde (for cross-linking, optional)

-

RIP buffer

-

Anti-eIF4A3 antibody (validated for IP/RIP)[1]

-

Protein A/G magnetic beads

-

RNA purification kit

-

Reagents for RT-qPCR

Procedure:

-

Cell Treatment and Lysis: Treat cells with eIF4A3-IN-8 or vehicle. Harvest and lyse cells in RIP buffer.

-

Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an anti-eIF4A3 antibody (2-10 µg) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-RNA complexes.

-

Washing: Wash the beads extensively with RIP buffer to remove non-specific binding.

-

RNA Elution and Purification: Elute the RNA from the beads and purify using an RNA purification kit.

-

Analysis: Analyze the purified RNA by RT-qPCR to quantify the enrichment of specific target RNAs.

In Vivo Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of eIF4A3-IN-8 in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line of interest

-

Matrigel

-

eIF4A3-IN-8 formulated for in vivo administration

-

Calipers

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]

-

Treatment: Administer eIF4A3-IN-8 (e.g., 50 mg/kg, daily by oral gavage) or vehicle control to the respective groups.[8]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

eIF4A3 has emerged as a critical player in the pathobiology of numerous cancers, making it an attractive target for therapeutic intervention. The development of selective inhibitors, such as the ATP-competitive inhibitor eIF4A3-IN-8, provides a valuable tool for dissecting the complex roles of eIF4A3 in cancer and for developing novel anti-cancer strategies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding of eIF4A3 and translating these findings into clinical applications. Further investigation into the precise mechanisms of action of eIF4A3 inhibitors and the identification of predictive biomarkers will be crucial for the successful clinical development of this promising class of anti-cancer agents.

References

- 1. EIF4A3 antibody (17504-1-AP) | Proteintech [ptglab.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 6. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological systems analysis defines EIF4A3 functions in cell-cycle and RNA stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EIF4A3‐Mediated Biogenesis of CircFADS1 Promotes the Progression of Hepatocellular Carcinoma via Wnt/β‐Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

eIF4A3-IN-8 and its Effects on RNA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein assembly pivotal to post-transcriptional gene regulation.[1][2] While physiologically essential for mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD), its dysregulation has been implicated in various diseases, including cancer.[3][4] eIF4A3's central role in these fundamental cellular processes makes it a compelling therapeutic target.[3] Small molecule inhibitors, such as eIF4A3-IN-8, offer a chemical biology approach to dissect the intricate functions of eIF4A3 and evaluate its therapeutic potential.[5] eIF4A3-IN-8 is a selective, ATP-competitive inhibitor of eIF4A3, serving as a valuable chemical probe to elucidate the detailed functions of eIF4A3 and the EJC.[5] This technical guide provides an in-depth overview of the effects of selective eIF4A3 inhibition on RNA metabolism, with a focus on quantitative data, detailed experimental methodologies, and visualization of the key molecular pathways.

Quantitative Data on Selective eIF4A3 Inhibitors

Table 1: In Vitro Inhibitory Activity of Selective eIF4A3 Inhibitors

| Compound | Target | Assay Type | IC50 | Binding Site | Reference |

| eIF4A3-IN-1 (Compound 53a) | eIF4A3 | ATPase Inhibition | 0.26 µM | Non-ATP binding site | [6] |

| eIF4A3-IN-2 | eIF4A3 | ATPase Inhibition | 110 nM | Noncompetitive | [7] |

| Compound 52a | eIF4A3 | ATPase Inhibition | 0.20 µM | Non-ATP binding site | [8] |

Table 2: Cellular Activity of Selective eIF4A3 Inhibitors

| Compound | Effect | Assay | Concentration | Cell Line | Reference |

| eIF4A3-IN-1 (Compound 53a) | NMD Inhibition | Cellular Reporter Assay | 3 µM and 10 µM | Not Specified | [6] |

| eIF4A3 depletion (siRNA) | Increase in NMD reporter mRNA | qRT-PCR | Not Applicable | 293 cells | [9] |

| eIF4A3 depletion (siRNA) | Increase in NMD reporter protein | Dual-Luciferase Assay | Not Applicable | 293 cells | [10] |

Core Signaling Pathways and Mechanisms of Action

Selective inhibition of eIF4A3 primarily impacts two critical aspects of RNA metabolism: the assembly and function of the Exon Junction Complex (EJC) and the process of Nonsense-Mediated mRNA Decay (NMD).

The Exon Junction Complex (EJC) Assembly Pathway

The EJC is a dynamic protein complex deposited on mRNA during splicing, approximately 20-24 nucleotides upstream of an exon-exon junction.[1] It serves as a molecular marker that influences the subsequent fate of the mRNA. eIF4A3 is the central scaffolding protein of the EJC. Its ATP-dependent RNA helicase activity is crucial for the stable deposition of the complex.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 3. An RNAi screen of RNA helicases identifies eIF4A3 as a regulator of embryonic stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EIF4A3: a gatekeeper of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Medchemexpress LLC HY-101513 5mg Medchemexpress, eIF4A3-IN-1 CAS:2095486-67-0 | Fisher Scientific [fishersci.com]

- 7. Medchemexpress LLC HY-101785 5mg Medchemexpress, eIF4A3-IN-2 CAS:2095677-20-4 | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of eIF4A3-IN-8: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Characterization of eIF4A3-IN-8, a selective inhibitor of the eukaryotic initiation factor 4A3.

This technical guide provides a comprehensive overview of the discovery and synthesis of eIF4A3-IN-8, a selective ATP-competitive inhibitor of the eukaryotic initiation factor 4A3 (eIF4A3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting eIF4A3, a key component of the Exon Junction Complex (EJC) with critical roles in RNA metabolism and surveillance.

Introduction to eIF4A3 as a Therapeutic Target

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that plays a pivotal role in post-transcriptional gene regulation. As a core component of the EJC, eIF4A3 is involved in mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD), a crucial quality control mechanism that degrades mRNAs containing premature termination codons.[1][2][3] Given its multifaceted role, aberrant eIF4A3 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4] The development of selective inhibitors, such as eIF4A3-IN-8, provides powerful tools to probe the biological functions of eIF4A3 and to explore its potential as a drug target.[5]

Discovery of the 1,4-Diacylpiperazine Scaffold

The discovery of selective eIF4A3 inhibitors originated from a high-throughput screening (HTS) campaign that identified a series of 1,4-diacylpiperazine derivatives as potent modulators of eIF4A3's ATPase activity.[1][2][6] Through extensive chemical optimization of these initial hits, researchers were able to develop highly selective and cell-active inhibitors.[1][6] This optimization process led to the identification of key compounds, such as 53a , which demonstrated potent and selective inhibition of eIF4A3 and exhibited cellular NMD inhibitory activity.[1][2] eIF4A3-IN-8 belongs to this class of ATP-competitive inhibitors.[5]

dot

Mechanism of Action

eIF4A3-IN-8 functions as a selective, ATP-competitive inhibitor of eIF4A3.[5] By binding to the ATP-binding pocket of eIF4A3, the inhibitor prevents the hydrolysis of ATP, which is essential for its RNA helicase activity. This inhibition of ATPase and helicase functions disrupts the role of eIF4A3 within the EJC, leading to the suppression of NMD.[1][7] Further studies on analogous compounds, such as 52a and 53a, have confirmed their direct binding to eIF4A3 at a non-ATP binding site, suggesting an allosteric mechanism for that particular sub-class of inhibitors.[1][2][6]

dot

Quantitative Data

The following tables summarize the quantitative data for representative 1,4-diacylpiperazine eIF4A3 inhibitors. This data highlights their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of eIF4A3 Inhibitors

| Compound | eIF4A3 ATPase IC50 (µM) | Selectivity vs. eIF4A1/2 | Binding Site | Reference |

| 53a | 0.20 | High | Allosteric | [1][3] |

| 52a | 0.26 | High | Allosteric | [1][3] |

| Compound 2 | 0.11 | High | Allosteric | [3] |

| Compound 18 | 0.97 | High | ATP-competitive | [8][9] |

Table 2: Cellular Activity of eIF4A3 Inhibitors

| Compound | Cellular NMD Inhibition | Reference |

| 53a | Yes | [1][2] |

| 52a | Yes | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of eIF4A3 inhibitors are provided below.

eIF4A3 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of eIF4A3 in the presence of an inhibitor.

-

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by eIF4A3 using a luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).

-

Materials:

-

Recombinant human eIF4A3 protein

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA

-

poly(U) RNA

-

ATP

-

eIF4A3 inhibitor (e.g., eIF4A3-IN-8)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the eIF4A3 inhibitor in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant eIF4A3, inhibitor solution, and poly(U) RNA.

-

Incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

-

Nonsense-Mediated mRNA Decay (NMD) Cellular Reporter Assay

This assay assesses the ability of an inhibitor to block NMD in a cellular context.

-

Principle: A dual-luciferase reporter system is used where one luciferase gene contains a premature termination codon (PTC), making its mRNA a substrate for NMD. Inhibition of NMD leads to an increase in the expression of the PTC-containing luciferase.

-

Materials:

-

HEK293T cells

-

Dual-luciferase reporter plasmids (one with a PTC in the Renilla luciferase gene, and a Firefly luciferase for normalization)

-

Lipofectamine for transfection

-

eIF4A3 inhibitor

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

-

-

Procedure:

-

Co-transfect HEK293T cells with the PTC-containing Renilla luciferase reporter plasmid and the Firefly luciferase normalization plasmid.

-

After 24 hours, treat the cells with various concentrations of the eIF4A3 inhibitor.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.

-

Normalize the Renilla luciferase activity to the Firefly luciferase activity.

-

Calculate the fold-increase in the Renilla/Firefly ratio in inhibitor-treated cells compared to vehicle-treated cells to determine the extent of NMD inhibition.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the direct binding of the inhibitor to eIF4A3 and to determine the binding kinetics.

-

Principle: SPR detects changes in the refractive index on the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (eIF4A3) immobilized on the chip.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human eIF4A3 protein

-

eIF4A3 inhibitor

-

Amine coupling kit for immobilization

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize recombinant eIF4A3 onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of the eIF4A3 inhibitor in the running buffer.

-

Inject the inhibitor solutions over the eIF4A3-immobilized surface and a reference surface.

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

After each injection, regenerate the sensor surface to remove the bound inhibitor.

-

Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

dot

Synthesis of eIF4A3 Inhibitors

The synthesis of the 1,4-diacylpiperazine-based eIF4A3 inhibitors, such as compounds 52a and 52b, has been reported to be carried out as racemic compounds.[1] The detailed synthetic routes are typically found in the supporting information of the primary discovery papers.[6][10] The general approach involves the acylation of a suitably substituted piperazine (B1678402) core with different carboxylic acids. The synthesis of the specific enantiomers that show higher activity often requires chiral separation or asymmetric synthesis methods.[11]

Conclusion

eIF4A3-IN-8 and its analogs represent a significant advancement in the development of selective probes to study the function of eIF4A3. This technical guide provides a foundational understanding of their discovery, mechanism of action, and the experimental methodologies used for their characterization. These potent and selective inhibitors will be invaluable tools for the scientific community to further elucidate the roles of eIF4A3 in health and disease and to accelerate the development of novel therapeutics targeting this essential RNA helicase.

References

- 1. researchgate.net [researchgate.net]

- 2. Collection - Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

eIF4A3-IN-8: A Technical Guide to its Impact on Nonsense-Mediated mRNA Decay Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance pathway that eliminates transcripts harboring premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially deleterious proteins. A key player in this process is the eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase that is a core component of the Exon Junction Complex (EJC). The EJC is deposited onto spliced mRNAs and serves as a positional marker for the NMD machinery. Inhibition of eIF4A3's helicase activity presents a compelling strategy for modulating NMD, with potential therapeutic applications in genetic diseases and cancer. This technical guide provides an in-depth overview of the impact of eIF4A3 inhibition, with a focus on the selective, ATP-competitive inhibitor eIF4A3-IN-8, on the NMD pathway. Due to the limited availability of specific data for eIF4A3-IN-8 in the public domain, this guide incorporates data from other well-characterized, selective eIF4A3 inhibitors to illustrate the anticipated effects and provide a comprehensive technical framework.

The Role of eIF4A3 in the Canonical NMD Pathway

The canonical NMD pathway is intrinsically linked to pre-mRNA splicing. Following intron removal, the EJC is deposited 20-24 nucleotides upstream of the exon-exon junction. The EJC is a dynamic multi-protein complex with eIF4A3 at its core, alongside other key proteins such as MAGOH, RBM8A (Y14), and CASC3 (MLN51). eIF4A3's ATP-dependent RNA helicase activity is crucial for the remodeling of the mRNP and the stable deposition of the EJC.

During the pioneer round of translation, if a ribosome encounters a PTC and terminates translation more than 50-55 nucleotides upstream of a downstream EJC, the NMD pathway is triggered. The stalled ribosome, in conjunction with the EJC, recruits a series of UPF factors (UPF1, UPF2, and UPF3B), which in turn activate decapping and deadenylation enzymes, leading to the rapid degradation of the aberrant mRNA transcript. The helicase activity of eIF4A3 is thought to be essential for the proper assembly and function of the EJC in this process.

eIF4A3-IN-8: Mechanism of Action

eIF4A3-IN-8 is a selective, ATP-competitive inhibitor of eIF4A3. By competing with ATP for binding to the helicase domain of eIF4A3, eIF4A3-IN-8 effectively blocks its RNA unwinding activity. This inhibition of eIF4A3's enzymatic function is hypothesized to have two primary consequences for the NMD pathway:

-

Impaired EJC Deposition and Stability: The ATP-dependent helicase activity of eIF4A3 is critical for the stable loading of the EJC onto spliced mRNA. Inhibition by eIF4A3-IN-8 likely leads to inefficient or unstable EJC deposition, thereby compromising the primary signal for NMD activation.

-

Disruption of EJC-UPF Interactions: Even if some EJCs are deposited, the conformational state of the inhibited eIF4A3 within the complex may be altered, potentially hindering its interaction with downstream NMD factors like UPF3B.

The net effect of eIF4A3 inhibition is a significant reduction in the efficiency of the NMD pathway, leading to the stabilization and accumulation of NMD-sensitive transcripts.

eIF4A3-IN-8: A Technical Guide to its Role in Modulating Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that serves as a core component of the Exon Junction Complex (EJC). The EJC is deposited onto messenger RNA (mRNA) during splicing and is a key regulator of post-transcriptional gene expression, influencing mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD). Dysregulation of eIF4A3 has been implicated in various diseases, including cancer, making it a compelling therapeutic target. eIF4A3-IN-8 is a selective, ATP-competitive inhibitor of eIF4A3, offering a valuable chemical tool to probe the functions of eIF4A3 and the EJC in modulating gene expression. This technical guide provides an in-depth overview of the mechanism of action of eIF4A3-IN-8, its impact on cellular pathways, and detailed protocols for its experimental application.

Introduction to eIF4A3 and the Exon Junction Complex

eIF4A3 is a central component of the EJC, a dynamic multi-protein complex that assembles on spliced mRNAs approximately 20-24 nucleotides upstream of exon-exon junctions.[1] The core of the EJC consists of eIF4A3, MAGOH, RBM8A (Y14), and CASC3 (MLN51).[2] This complex acts as a binding platform for numerous other factors that regulate the fate of the mRNA transcript. One of the most critical functions of the EJC is its role in the NMD pathway, a surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially deleterious proteins.[2][3]

eIF4A3 possesses ATP-dependent RNA helicase activity, which is essential for its functions.[2] As an ATP-competitive inhibitor, eIF4A3-IN-8 is designed to bind to the ATP-binding pocket of eIF4A3, thereby preventing ATP hydrolysis and inhibiting its helicase activity.[4] This inhibition disrupts the normal functioning of the EJC and consequently modulates various aspects of gene expression.

Quantitative Data on Selective eIF4A3 Inhibitors

| Compound Name | Inhibition Type | Target | Assay Type | IC50 | Reference(s) |

| Compound 2 | Allosteric | eIF4A3 | ATPase Inhibition | 0.11 µM | [5] |

| Compound 53a | Allosteric | eIF4A3 | ATPase Inhibition | 0.20 µM | [5] |

| Compound 52a | Allosteric | eIF4A3 | ATPase Inhibition | 0.26 µM | [2] |

| Compound 1o | Not Specified | eIF4A3 | Not Specified | 0.1 µM | [5] |

| Compound 1q | Not Specified | eIF4A3 | Not Specified | 0.14 µM | [5] |

Signaling Pathways and Molecular Mechanisms Modulated by eIF4A3 Inhibition

Inhibition of eIF4A3 with small molecules like eIF4A3-IN-8 can have profound effects on multiple signaling pathways, primarily through the disruption of NMD and the subsequent stabilization of NMD-sensitive transcripts.

Nonsense-Mediated mRNA Decay (NMD) Pathway

The canonical NMD pathway is initiated when a ribosome encounters a PTC upstream of an EJC. The presence of the EJC downstream of the stalled ribosome triggers the recruitment of NMD factors, leading to mRNA degradation. By inhibiting eIF4A3, eIF4A3-IN-8 disrupts the formation and function of the EJC, thereby suppressing NMD and leading to the stabilization and increased expression of mRNAs that would normally be degraded.

PI3K-AKT-mTOR and TNF-α/NF-κB Signaling Pathways

Recent studies have revealed that eIF4A3 can influence key cancer-related signaling pathways. For instance, eIF4A3 has been shown to modulate the PI3K-AKT-mTOR pathway, which is crucial for cell proliferation, survival, and growth. Additionally, mutations in eIF4A3 have been linked to alterations in the TNF-α/NF-κB signaling pathway, which plays a significant role in inflammation and apoptosis.[6] The stabilization of specific NMD-sensitive transcripts by eIF4A3 inhibition can lead to changes in the protein levels of key components of these pathways.

References

- 1. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

The Therapeutic Potential of eIF4A3 Inhibition in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein assembly crucial for post-transcriptional gene regulation.[1] While physiologically essential for mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD), its aberrant overexpression has been identified as a significant driver in the pathology of numerous human cancers, including glioblastoma, hepatocellular carcinoma, and breast cancer.[1][2] eIF4A3's multifaceted role in promoting tumorigenesis—through mechanisms such as modulating the expression of oncogenes, stabilizing pro-angiogenic factors like VEGFA, and regulating the cell cycle—positions it as a compelling therapeutic target.[1][3] This technical guide provides a comprehensive overview of eIF4A3's function in oncology, summarizes key quantitative data for selective eIF4A3 inhibitors, details relevant experimental protocols, and visualizes the core molecular pathways, offering a foundational resource for the development of novel anti-cancer therapeutics targeting this essential RNA helicase. While this guide focuses on the therapeutic potential of inhibiting eIF4A3, it is important to note that publicly available data for a specific inhibitor designated "eIF4A3-IN-8" is limited. Therefore, this document utilizes data from well-characterized, selective eIF4A3 inhibitors as representative examples to illustrate the therapeutic promise of this target class.

The Role of eIF4A3 in Cancer

eIF4A3 is a key protein involved in multiple stages of mRNA maturation and quality control.[4] As a central component of the EJC, it is deposited onto newly spliced mRNAs and influences their subsequent fate.[5] In numerous cancers, eIF4A3 is overexpressed and contributes to malignant phenotypes through several mechanisms:

-

Alteration of Splicing and Gene Expression: eIF4A3 can modulate the splicing of pre-mRNAs, leading to the production of protein isoforms that favor tumor growth and survival.[6]

-

Regulation of Oncogenic Transcripts: Through its interaction with long non-coding RNAs (lncRNAs), eIF4A3 can stabilize the mRNAs of key oncogenes, such as the vascular endothelial growth factor A (VEGFA), promoting angiogenesis.[3]

-

Involvement in Key Signaling Pathways: eIF4A3 has been shown to be a component of pro-tumorigenic signaling cascades, including the PI3K-AKT-ERK1/2-P70S6K and Notch1 pathways.[7][8]

-

Inhibition of Nonsense-Mediated mRNA Decay (NMD): By participating in the NMD pathway, eIF4A3 helps to degrade mRNAs with premature termination codons.[4] Cancer cells can exploit this process, and inhibition of eIF4A3 can disrupt this quality control mechanism, leading to cellular stress and apoptosis.[3]

Quantitative Data for Selective eIF4A3 Inhibitors

While specific data for eIF4A3-IN-8 is not available in the public domain, several selective eIF4A3 inhibitors have been developed and characterized. The following tables summarize the in vitro and in vivo activities of these representative compounds.

Table 1: In Vitro Activity of Selective eIF4A3 Inhibitors

| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |

| 53a | eIF4A3 | ATPase Inhibition | 0.20 | - | [9] |

| 52a | eIF4A3 | ATPase Inhibition | 0.26 | - | [9] |

| Compound 2 | eIF4A3 (Allosteric) | ATPase Inhibition | 0.11 | - | [9] |

| 1o | eIF4A3 | ATPase Inhibition | 0.1 | - | [9] |

| 1q | eIF4A3 | ATPase Inhibition | 0.14 | - | [9] |

| Compound 18 | eIF4A3 (ATP-competitive) | ATPase Inhibition | 0.97 | - | [8] |

Table 2: In Vivo Efficacy of Selective eIF4A3 Inhibitors

| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Reference |

| 1o | HCT-116 Xenograft | Not Specified | Significant | [9] |

| 1q | HCT-116 Xenograft | Not Specified | Significant | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of eIF4A3 inhibitors.

eIF4A3 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of eIF4A3.

-

Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by eIF4A3.

-

Materials:

-

Recombinant human eIF4A3 protein

-

ATP

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT)

-

Malachite green-based phosphate detection reagent

-

Test compound (e.g., eIF4A3-IN-8)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, eIF4A3 protein, and the test compound at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of free phosphate using a malachite green reagent and a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of an eIF4A3 inhibitor on the proliferation of cancer cells.

-

Principle: Measures the metabolic activity of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

MTT reagent or CellTiter-Glo® reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

In Vivo Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of an eIF4A3 inhibitor in a mouse model.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Cell Line: A human cancer cell line known to be sensitive to eIF4A3 inhibition.

-

Procedure:

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomly assign mice to treatment and control groups.

-

Treatment: Administer the eIF4A3 inhibitor (e.g., via oral gavage) and vehicle control daily for a specified period.

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

-

Analysis: Compare the tumor growth between the treated and control groups.

-

Visualizing Key Pathways and Workflows

eIF4A3 Signaling Pathway

Caption: The central role of eIF4A3 in post-transcriptional regulation and its inhibition.

Experimental Workflow for eIF4A3 Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of an eIF4A3 inhibitor.

Logical Relationship of eIF4A3's Mechanism of Action in Cancer

Caption: The oncogenic mechanism of eIF4A3 overexpression leading to tumor progression.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 5. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. spandidos-publications.com [spandidos-publications.com]

eIF4A3-IN-8: A Technical Guide to its Impact on the Exon Junction Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein assembly with pivotal roles in post-transcriptional gene regulation.[1][2][3] The EJC is deposited onto messenger RNA (mRNA) during splicing and influences mRNA export, localization, and quality control through nonsense-mediated decay (NMD).[4][5] Dysregulation of eIF4A3 has been implicated in various diseases, making it a compelling therapeutic target. This technical guide focuses on eIF4A3-IN-8, a selective, ATP-competitive inhibitor of eIF4A3, and its effects on the EJC.[6][7] While specific quantitative data for eIF4A3-IN-8 is limited in publicly available literature, this guide provides a comprehensive overview of its expected mechanism of action and impact on the EJC, drawing comparisons with other well-characterized eIF4A3 inhibitors.

eIF4A3-IN-8: Mechanism of Action

eIF4A3-IN-8 is classified as a selective, ATP-competitive inhibitor of eIF4A3.[6][7] This mode of action implies that it directly competes with ATP for binding to the helicase domain of eIF4A3.[2][8] The ATP-dependent helicase activity of eIF4A3 is essential for its functions within the EJC, including the remodeling of mRNP complexes.[9] By inhibiting ATP binding, eIF4A3-IN-8 is expected to lock eIF4A3 in a conformation that is incompetent for its helicase function, thereby disrupting downstream EJC-mediated processes.

Effects on the Exon Junction Complex

The primary and most well-documented effect of eIF4A3 inhibition is the disruption of the EJC's function in nonsense-mediated mRNA decay (NMD).[10] The EJC serves as a binding platform for key NMD factors, including the UPF proteins (UPF1, UPF2, and UPF3B). The stable association of the EJC core, particularly the eIF4A3/MAGOH/RBM8A (Y14) trimer, with spliced mRNA is a prerequisite for efficient NMD.

eIF4A3-IN-8, by inhibiting the ATPase activity of eIF4A3, is predicted to:

-

Destabilize the EJC Core: The ATP-bound state of eIF4A3 is crucial for its stable interaction with mRNA and other core EJC components.[3] Inhibition of ATP binding would likely lead to a less stable EJC, potentially causing premature dissociation of the complex from mRNA.

-

Impair UPF Protein Recruitment: The EJC acts as a docking site for UPF3B, which in turn recruits UPF2 and subsequently UPF1 to form the decay-inducing complex.[11][12][13] Disruption of the EJC's integrity by eIF4A3-IN-8 would consequently hinder the recruitment of these essential NMD factors.

-

Inhibit NMD: The ultimate consequence of impaired EJC function and UPF protein recruitment is the suppression of NMD. This leads to the stabilization and accumulation of transcripts containing premature termination codons (PTCs) that would normally be degraded.

Quantitative Data on eIF4A3 Inhibition

| Inhibitor | Type | Target | IC50 (µM) | Reference |

| Compound 18 | ATP-competitive | eIF4A3 ATPase | 0.97 | [4][8] |

| eIF4A3-IN-1 | Allosteric | eIF4A3 | 0.26 | [14] |

These values demonstrate that potent and selective inhibition of eIF4A3 can be achieved at sub-micromolar concentrations. It is anticipated that eIF4A3-IN-8 exhibits a similar range of potency.

Experimental Protocols

To investigate the effects of eIF4A3-IN-8 on the EJC, a combination of in vitro and cellular assays can be employed.

Protocol 1: In Vitro Splicing and EJC Assembly Assay

This assay assesses the impact of eIF4A3-IN-8 on the deposition of the EJC onto a spliced mRNA transcript.

Methodology:

-

In Vitro Splicing Reaction: A radiolabeled pre-mRNA substrate is incubated with HeLa cell nuclear extract in the presence of ATP and varying concentrations of eIF4A3-IN-8 or DMSO (vehicle control).[15][16]

-

Immunoprecipitation: Following the splicing reaction, the mixture is subjected to immunoprecipitation using antibodies specific for core EJC components, such as Y14 (RBM8A) or MAGOH.[17]

-

Analysis: The immunoprecipitated RNA is then analyzed by denaturing polyacrylamide gel electrophoresis and autoradiography. A reduction in the amount of spliced mRNA co-immunoprecipitated with EJC components in the presence of eIF4A3-IN-8 would indicate an inhibitory effect on EJC assembly or stability.[17]

Protocol 2: Co-Immunoprecipitation of EJC Components

This protocol is used to determine if eIF4A3-IN-8 disrupts the protein-protein interactions within the EJC in a cellular context.

Methodology:

-

Cell Treatment: Culture a suitable cell line (e.g., HEK293T, HeLa) and treat with eIF4A3-IN-8 or DMSO for a specified time.

-

Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting a core EJC protein, such as eIF4A3 or MAGOH.[18]

-

Western Blot Analysis: The immunoprecipitated proteins are then separated by SDS-PAGE and analyzed by western blotting using antibodies against other EJC components (e.g., Y14, CASC3) and the NMD factor UPF3B. A decrease in the co-immunoprecipitation of these proteins in the presence of eIF4A3-IN-8 would suggest a disruption of the EJC.

Protocol 3: Nonsense-Mediated Decay (NMD) Reporter Assay

This cellular assay quantifies the inhibitory effect of eIF4A3-IN-8 on NMD activity.

Methodology:

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing a premature termination codon (PTC) and a Renilla luciferase control plasmid.

-

Inhibitor Treatment: Treat the transfected cells with a dose-range of eIF4A3-IN-8.

-

Luciferase Assay: Measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: An increase in the ratio of firefly to Renilla luciferase activity in the presence of eIF4A3-IN-8 indicates inhibition of NMD.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

eIF4A3-IN-8 represents a valuable chemical probe for dissecting the intricate functions of the Exon Junction Complex. As a selective, ATP-competitive inhibitor of eIF4A3, its primary effect is the disruption of EJC-dependent processes, most notably nonsense-mediated mRNA decay. While specific biochemical and cellular characterization of eIF4A3-IN-8 is not extensively documented in public literature, the experimental protocols and comparative data provided in this guide offer a robust framework for its investigation. Further studies utilizing this and similar inhibitors will undoubtedly continue to illuminate the critical roles of the EJC in RNA metabolism and its potential as a therapeutic target in a range of human diseases.

References

- 1. Exon junction complex proteins bind nascent transcripts independently of pre-mRNA splicing in Drosophila melanogaster | eLife [elifesciences.org]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EIF4A3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. eIF4A3 is a novel component of the exon junction complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eIF4A3-IN-8 | eIF4A3抑制剂 | MCE [medchemexpress.cn]

- 8. Discovery of selective ATP-competitive eIF4A3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EIF4A3 - Wikipedia [en.wikipedia.org]

- 10. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Understanding eIF4A3 Helicase Activity with the Selective Inhibitor eIF4A3-IN-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to eIF4A3: A Key Regulator of RNA Fate

Eukaryotic initiation factor 4A3 (eIF4A3), a member of the DEAD-box family of RNA helicases, is a pivotal protein in post-transcriptional gene regulation. Possessing ATP-dependent RNA helicase activity, eIF4A3 is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein assembly deposited on messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of exon-exon junctions. This complex acts as a molecular beacon, influencing the subsequent fate of the mRNA, including its export from the nucleus, subcellular localization, translation efficiency, and degradation.

One of the most critical functions of the eIF4A3-containing EJC is its role in nonsense-mediated mRNA decay (NMD), a crucial quality control mechanism that identifies and degrades transcripts harboring premature termination codons (PTCs). By doing so, NMD prevents the synthesis of truncated and potentially deleterious proteins. The intrinsic RNA-dependent ATPase and RNA-helicase activity of eIF4A3 is fundamental to its function; however, this activity is modulated by its incorporation into the EJC. The binding of other core EJC components, MAGOH and RBM8A, inhibits the ATPase activity of eIF4A3, locking the EJC onto the mRNA in a stable, ATP-bound state.

Given its central role in fundamental cellular processes, dysregulation of eIF4A3 activity has been implicated in various diseases, including cancer. Elevated expression of eIF4A3 has been observed in several tumor types, where it can promote tumorigenesis by modulating the expression of oncogenes and influencing cell cycle progression and apoptosis. This has positioned eIF4A3 as a compelling therapeutic target for the development of novel anti-cancer agents.

eIF4A3-IN-8: A Chemical Probe for Elucidating eIF4A3 Function

The development of selective small molecule inhibitors is crucial for dissecting the multifaceted roles of proteins like eIF4A3 and for validating their therapeutic potential. eIF4A3-IN-8 is a selective, ATP-competitive inhibitor of eIF4A3. By binding to the ATP pocket of eIF4A3, eIF4A3-IN-8 prevents the ATP hydrolysis necessary for its helicase activity, thereby inhibiting its function. As a valuable chemical probe, eIF4A3-IN-8 allows researchers to investigate the detailed cellular functions of eIF4A3 and the consequences of its inhibition.

Quantitative Data on Selective eIF4A3 Inhibitors

The potency and selectivity of eIF4A3 inhibitors are typically determined through a series of in vitro biochemical and cell-based assays. The following tables summarize key quantitative data for well-characterized, selective eIF4A3 inhibitors, providing a benchmark for the field.

Table 1: In Vitro Inhibitory Activity of Selective eIF4A3 Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Mechanism of Action |

| Compound 2 | eIF4A3 | ATPase Assay | 0.11 | Allosteric |

| Compound 52a | eIF4A3 | ATPase Assay | 0.26 | Non-ATP competitive |

| Compound 53a | eIF4A3 | ATPase Assay | 0.20 | Non-ATP competitive |

| eIF4A3-IN-8 | eIF4A3 | Not Specified | Not Available | ATP-competitive |

Data for compounds 2, 52a, and 53a are representative of potent and selective eIF4A3 inhibitors.

Table 2: Cellular Activity of Selective eIF4A3 Inhibitors

| Compound | Cell Line | Assay Type | Effect | IC50/EC50 (µM) |

| Compound 2 | HCT-116 | NMD Reporter Assay | NMD Inhibition | ~1 |

| Compound 52a | HCT-116 | NMD Reporter Assay | NMD Inhibition | ~1-10 |

| Compound 53a | HCT-116 | NMD Reporter Assay | NMD Inhibition | ~1-10 |

| eIF4A3-IN-6 | HCT116 | Cell Cycle Analysis | G2/M Arrest | Not Applicable |

**

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the helicase activity of eIF4A3 and the inhibitory effects of compounds like eIF4A3-IN-8.

In Vitro RNA Helicase Assay (Fluorescence-Based)

This assay directly measures the RNA unwinding activity of eIF4A3.

-

Principle: A duplex RNA substrate with a fluorophore and a quencher on opposite strands is used. When the duplex is unwound by eIF4A3, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Materials:

-

Recombinant human eIF4A3 protein

-

Helicase assay buffer (20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Duplex RNA substrate (e.g., with Cy3 fluorophore and a corresponding quencher)

-

ATP solution

-

eIF4A3-IN-8 or other test compounds

-

384-well black plate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture in the helicase assay buffer containing the RNA duplex substrate (e.g., 10 nM final concentration).

-

Add serial dilutions of eIF4A3-IN-8 or a vehicle control (DMSO) to the wells.

-

Add recombinant eIF4A3 protein to a final concentration of 50-100 nM.

-

Incubate at room temperature for 10-15 minutes to allow for compound binding.

-

Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every 30 seconds for 30-60 minutes) at 37°C.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

-

ATPase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the ATP hydrolysis activity of eIF4A3, which is coupled to its helicase function.

-

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced in the ATPase reaction. The amount of ADP is directly proportional to the enzyme activity.

-

Materials:

-

Recombinant human eIF4A3 protein

-

Assay buffer (20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)

-

poly(U) RNA

-

ATP solution

-

eIF4A3-IN-8 or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plate

-

Luminometer

-

-

Procedure:

-

In a 384-well plate, add the assay buffer, recombinant eIF4A3, poly(U) RNA, and serial dilutions of eIF4A3-IN-8.

-

Incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

-

Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating the cell lysate and quantifying the amount of soluble protein remaining.

-

Materials:

-

Cell line of interest

-

eIF4A3-IN-8 or other test compounds

-

PBS and lysis buffer

-

Instrumentation for heating samples (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Anti-eIF4A3 antibody

-

-

Procedure:

-

Treat cultured cells with eIF4A3-IN-8 or vehicle control for a specified time.

-

Harvest and resuspend the cells in PBS.

-

Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble eIF4A3 in the supernatant by Western blotting using an anti-eIF4A3 antibody.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of eIF4A3 inhibition on cell proliferation.

-

Principle: The MTT reagent is reduced by metabolically active cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

eIF4A3-IN-8 or other test compounds

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of eIF4A3-IN-8 for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis following eIF4A3 inhibition.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic or necrotic cells).

-

Materials:

-

Cell line of interest

-

eIF4A3-IN-8 or other test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with eIF4A3-IN-8 for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Signaling Pathways and Experimental Workflows